1,1'-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene
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Overview
Description
1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene is an organic compound characterized by the presence of a disulfide linkage between two benzene rings, with an oct-4-ene chain connecting the sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene typically involves the reaction of 4-octene with thiol-containing benzene derivatives under oxidative conditions. The reaction is often carried out in the presence of a catalyst such as iodine or a peroxide to facilitate the formation of the disulfide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitrobenzene or halogenated benzene derivatives.
Scientific Research Applications
1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and redox regulation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene exerts its effects is primarily through its ability to undergo redox reactions. The disulfide bond can be reversibly oxidized and reduced, allowing it to participate in various biochemical processes. This redox activity can modulate the function of proteins and enzymes that contain cysteine residues, thereby influencing cellular signaling pathways and redox homeostasis.
Comparison with Similar Compounds
- 1,1’-(Cyclopropylidene-λ4-sulfanediyl)dibenzene
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Ethane-1,1-diyl)-4,4’-(2-methylpropyl)dibenzene
Comparison: Compared to these similar compounds, 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene is unique due to its longer alkene chain, which can impart different physical and chemical properties
Properties
CAS No. |
669723-25-5 |
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Molecular Formula |
C20H24S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
5-phenylsulfanyloct-4-en-4-ylsulfanylbenzene |
InChI |
InChI=1S/C20H24S2/c1-3-11-19(21-17-13-7-5-8-14-17)20(12-4-2)22-18-15-9-6-10-16-18/h5-10,13-16H,3-4,11-12H2,1-2H3 |
InChI Key |
KEDBSQXEDBMOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CCC)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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